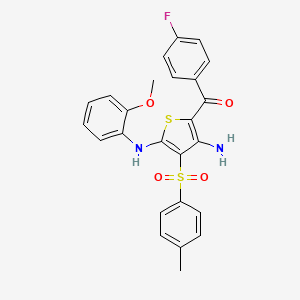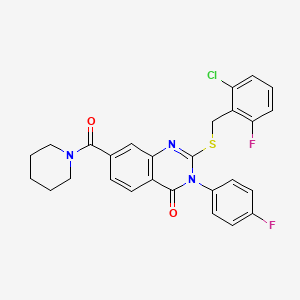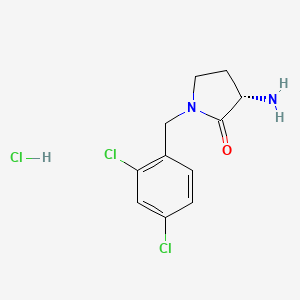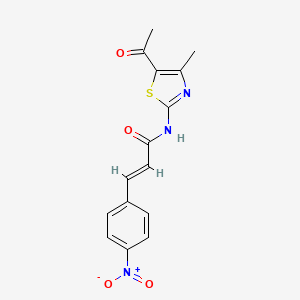
3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The compound is involved in the synthesis of various heterocyclic compounds. For instance, studies have reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar compounds. These syntheses typically involve reactions with other chemical entities, leading to a wide array of heterocyclic structures with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalytic Reactions
Compounds like this one have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions have yielded various derivatives, including tetrahydrofuran, dioxolane, and oxazoline, highlighting the compound's role in facilitating diverse chemical transformations (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Pharmacological Research
This compound's derivatives have been investigated for their potential pharmacological properties. For example, research has synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the compound's utility in drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Agent Synthesis
Derivatives of this compound have been synthesized and screened for antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, demonstrating the compound's relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Reactions with Nucleophiles
Studies have explored the reactions of enamino keto esters derived from compounds like this with nucleophiles, leading to the formation of various heterocyclic structures. Such reactions are fundamental in organic synthesis and medicinal chemistry (Surikova, Mikhailovskii, & Vakhrin, 2010).
Luminescent Complexes
Research has been conducted on creating luminescent complexes using this compound's derivatives. These studies involve synthesizing mixed ligand complexes with copper(I) halides, indicating potential applications in materials science and photonics (Papazoglou, Cox, Papadopoulos, Sigalas, & Aslanidis, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4-dimethoxyphenethylamine with pyridine-2-carboxaldehyde to form the Schiff base, which is then reacted with 2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "pyridine-2-carboxaldehyde", "2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and pyridine-2-carboxaldehyde (1.1 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours to form the Schiff base.", "Step 2: Cool the reaction mixture to room temperature and add 2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid (1.1 equiv) in ethanol. Stir the mixture at room temperature for 24 hours to form the desired compound.", "Step 3: Filter the reaction mixture and wash the solid with ethanol. Dissolve the solid in ethyl acetate and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in a mixture of water and hydrochloric acid and stir the mixture at room temperature for 1 hour. Filter the solid and wash it with water to obtain the pure compound." ] } | |
Numéro CAS |
443353-67-1 |
Formule moléculaire |
C25H24N4O4S |
Poids moléculaire |
476.55 |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-32-21-9-6-16(13-22(21)33-2)10-12-29-24(31)19-8-7-17(14-20(19)28-25(29)34)23(30)27-15-18-5-3-4-11-26-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,27,30)(H,28,34) |
Clé InChI |
FNDSNOOEPKGUEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=S)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B2745681.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)






